
4-Chlorophenylhydrazine
概要
説明
4-Chlorophenylhydrazine is a chemical compound that serves as an intermediate in the synthesis of various organic molecules. It is characterized by the presence of a phenyl ring substituted with a chlorine atom at the fourth position and a hydrazine group attached to the benzene ring. This compound is utilized in the production of pharmaceuticals, agrochemicals, and dyes due to its ability to undergo various chemical reactions, forming complex structures.
Synthesis Analysis
The synthesis of 4-Chlorophenylhydrazine and its derivatives involves multiple steps, starting from different substrates. For instance, 4-chloro-2-fluorophenylhydrazine is synthesized from 2-fluoroaniline through acylation, chlorination, and hydrolysis, followed by diazotization and reduction reactions, yielding a high purity product . Another synthesis route involves the cyclization and oxidation of 4-chlorophenylhydrazine to produce 1-(4-Chlorophenyl)-3-hydroxypyrazole, an important pesticide intermediate . Additionally, 4-chlorophenylhydrazine is used to synthesize chlorophthalazines and benzohydrazides via reactions with hydroxyisoindolinones .
Molecular Structure Analysis
The molecular structure of compounds derived from 4-Chlorophenylhydrazine has been elucidated using various analytical techniques. For example, the crystal structure of 4-tert-butyl-6-(4-chlorophenyl)-3,6-dihydro-2H-1,3-thiazin-2-iminium chloride was determined by single-crystal X-ray diffraction, revealing a twisted boat conformation of the thiazine ring and the presence of hydrogen bonds in the crystal . Similarly, the structure of N-[1-(4-chlorophenyl)-1,4-dihydro-4-oxe-6-methylpyridazine-3-carbonyl]-N'-benzoylhydrazine was determined, showing hydrogen bonding interactions within the crystal .
Chemical Reactions Analysis
4-Chlorophenylhydrazine undergoes various chemical reactions, leading to the formation of diverse compounds. It reacts with 3-(methylthio)-5-propanoyl-1,2,4-triazine to form p-chlorophenylhydrazone, which crystallizes with an almost planar conformation and exhibits significant stacking interactions . The compound also participates in the formation of benzothiazine derivatives, which are stabilized by intramolecular hydrogen bonds and can form dimeric pairs due to intermolecular hydrogen bonding .
Physical and Chemical Properties Analysis
The physical properties of 4-Chlorophenylhydrazine derivatives, such as melting points and crystal system parameters, are determined through experimental methods. For instance, the melting point of 4-chloro-2-fluorophenylhydrazine is reported to be in the range of 59-60°C, indicating its stability under ambient conditions . The crystallographic data of synthesized compounds provide insights into their density, space group, and molecular weight, which are essential for understanding their physical characteristics and potential applications .
科学的研究の応用
- “4-Chlorophenylhydrazine Hydrochloride” has a molecular formula of C6H7ClN2·HCl and a molecular weight of 179.04 .
- It appears as a white to light yellow to light red powder or crystal .
- .
- It is soluble in methanol .
- It is air sensitive and hygroscopic, and should be stored under inert gas .
- It has several hazard statements, including “Harmful if swallowed, in contact with skin or if inhaled”, “Causes skin irritation”, and "Causes serious eye irritation" .
-
Pharmaceutical Intermediates
-
Chemical Synthesis
- A patent from China describes a method for preparing 4-chlorophenylhydrazine . The process involves using 4-chloroaniline as the initial raw material, and through diazotization reaction, reduction reaction, and hydrolysis, 4-chlorophenylhydrazine is produced . The reduction reaction, which uses sodium metabisulfite as the reducing agent, is carried out under conditions where the temperature is 10 to 35°C and the pH value is 7 to 9 .
-
Synthesis of Ethyl 5 Chloro 2 IndoleCarboxylate & 5 Chloroindole 2 Carboxylic Acid
-
Laboratory Chemicals
Safety And Hazards
4-Chlorophenylhydrazine is classified as Acute Toxicity - Category 3 for Oral, Dermal, and Inhalation . It is also classified as Skin Irritation - Category 2, Skin Sensitization - Category 1, and Eye Irritation - Category 2 . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .
特性
IUPAC Name |
(4-chlorophenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c7-5-1-3-6(9-8)4-2-5/h1-4,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNOGQJZAOXWAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1073-70-7 (mono-hydrochloride), 14581-21-6 (sulfate(2:1)), 70597-89-6 (sulfate) | |
| Record name | 4-Chlorophenylhydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50147999 | |
| Record name | 4-Chlorophenylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50147999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorophenylhydrazine | |
CAS RN |
1073-69-4 | |
| Record name | (4-Chlorophenyl)hydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1073-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chlorophenylhydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chlorophenylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50147999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-chlorophenyl)hydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.755 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


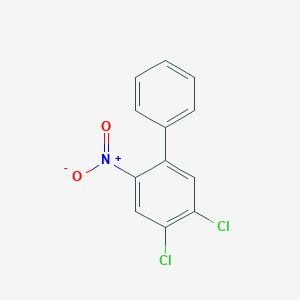
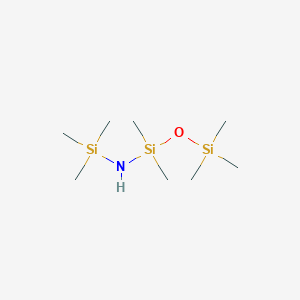
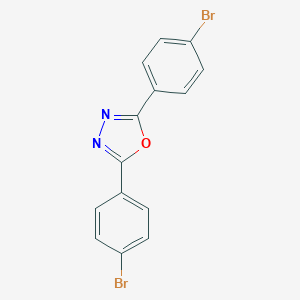
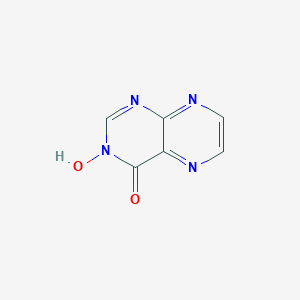
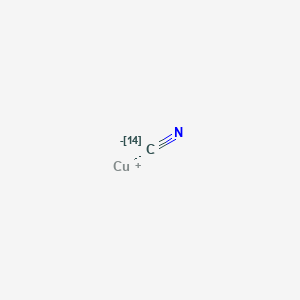
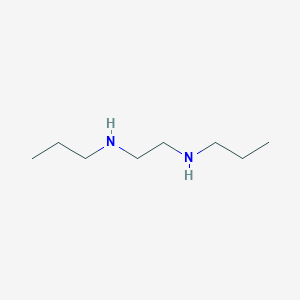
![2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol](/img/structure/B92951.png)
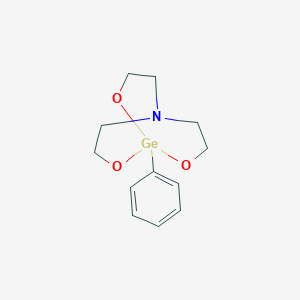
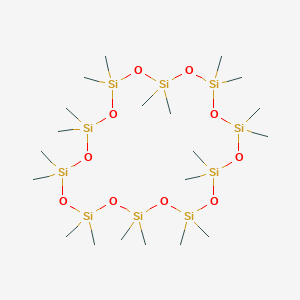
![2,5-Cyclohexadien-1-one, 4-[(4-amino-3-methylphenyl)imino]-](/img/structure/B92959.png)
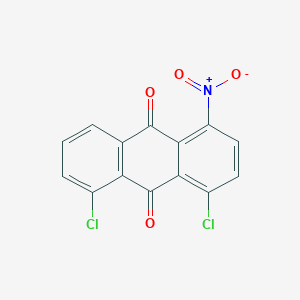
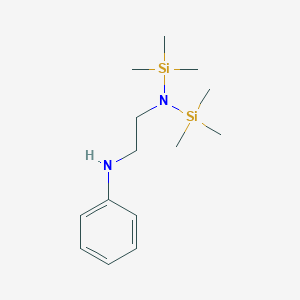
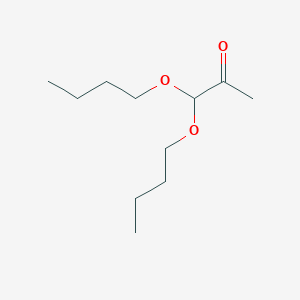
![Silane, trimethyl[(7-phenoxyheptyl)oxy]-](/img/structure/B92967.png)